3-Nitro-1-(1-phenylethyl)-1H-pyrazole
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Overview
Description
3-Nitro-1-(1-phenylethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a phenylethyl group at the first position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(1-phenylethyl)-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with 1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(1-phenylethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: 3-Amino-1-(1-phenylethyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-(1-phenylethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(1-phenylethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic regions of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the phenylethyl group, which may affect its biological activity.
1-Phenylethyl-1H-pyrazole: Lacks the nitro group, which may reduce its reactivity.
3-Amino-1-(1-phenylethyl)-1H-pyrazole: A reduced form of the compound with different biological properties.
Uniqueness
3-Nitro-1-(1-phenylethyl)-1H-pyrazole is unique due to the presence of both the nitro and phenylethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-nitro-1-(1-phenylethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9(10-5-3-2-4-6-10)13-8-7-11(12-13)14(15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVRJCVEFESMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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